Agomelatine

Catalog No.
S517574
CAS No.
138112-76-2
M.F
C15H17NO2
M. Wt
243.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agomelatine

CAS Number

138112-76-2

Product Name

Agomelatine

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)

InChI Key

YJYPHIXNFHFHND-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Solubility

~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO
7.76e-03 g/L

Synonyms

AGO 178, AGO-178, AGO178, agomelatine, N-(2-(7-methoxy-1-naphthyl)ethyl)acetamide, S 20098, S-20098, S20098, thymanax, valdoxan

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Description

The exact mass of the compound Agomelatine is 243.12593 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as ~0.5 mg/ml in 1:1 etoh:pbs (ph 7.2); ~30 mg/ml in etoh, dmf & dmso7.76e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of acetamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Psychoanaleptics -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
  • Dual Mechanism of Action

    Unlike many antidepressants that target serotonin alone, agomelatine has a dual-action mechanism []. It acts as a melatoninergic agonist at MT1 and MT2 receptors, promoting sleep regulation, and a 5-HT2C receptor antagonist, which is thought to contribute to its antidepressant effects [].

  • Efficacy in Treating Core Symptoms

    Studies show agomelatine is effective in reducing core depressive symptoms like low mood, anhedonia (loss of pleasure), and reduced motivation []. There's also evidence it improves sleep and circadian rhythm disturbances, common issues in MDD [].

  • Long-Term Efficacy and Prevention of Relapse

    Research suggests agomelatine's effectiveness is maintained over long-term use []. Additionally, studies indicate it may have a role in preventing relapse by promoting neuroplasticity and neurogenesis (growth of new neurons) in the brain, particularly in the hippocampus [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.7

Exact Mass

243.12593

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

137R1N49AD

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 52 of 53 companies with hazard statement code(s):;
H315 (23.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (94.23%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Agomelatine is indicated to treat major depressive episodes in adults.
Treatment of major depressive episodes in adults.
Treatment of generalised anxiety disorde

Pharmacology

Agomelatine resynchronises circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions. It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin. Agomelatine has shown an antidepressant-like effect in animal depression models, (learned helplessness test, despair test, and chronic mild stress) circadian rhythm desynchronisation, and in stress and anxiety models. In humans, agomelatine has positive phase shifting properties; it induces a phase advance of sleep, body temperature decline and melatonin onset. Controlled studies in humans have shown that agomelatine is as effective as the SSRI antidepressants paroxetine and sertraline in the treatment of major depression

MeSH Pharmacological Classification

Hypnotics and Sedatives

ATC Code

N06AX22
N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX22 - Agomelatine

Mechanism of Action

The novel antidepressant agent, agomelatine, behaves as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT)(2C) receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Melatonin
MTNR1 [HSA:4543 4544] [KO:K04285 K04286]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

138112-76-2

Wikipedia

Agomelatine

Biological Half Life

<2 hours

Use Classification

Human drugs -> Thymanax -> EMA Drug Category
Psychoanaleptics -> Human pharmacotherapeutic group
Human drugs -> Valdoxan -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Kumar H, Sharma BM, Sharma B. Benefits of agomelatine in behavioral, neurochemical and blood brain barrier alterations in prenatal valproic acid induced autism spectrum disorder. Neurochem Int. 2015 Oct 20. pii: S0197-0186(15)30057-7. doi: 10.1016/j.neuint.2015.10.007. [Epub ahead of print] PubMed PMID: 26498253.
2: Avila A, Cardona X, Martin-Baranera M, Leon L, Caballol N, Millet P, Bello J. Agomelatine for Depression in Parkinson Disease: Additional Effect on Sleep and Motor Dysfunction. J Clin Psychopharmacol. 2015 Oct 5. [Epub ahead of print] PubMed PMID: 26444951.
3: Li M, Tang F, Xie F, Lv Y, Yu P, Liu Z, Cheng Z. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Oct 15;1003:60-6. doi: 10.1016/j.jchromb.2015.09.018. Epub 2015 Sep 18. PubMed PMID: 26409931.
4: Stuhec M, Oravecz R. Moclobemide as add-on therapy to agomelatine in a patient with treatment-resistant major depressive disorder: a psychopharmacological case. Wien Klin Wochenschr. 2015 Sep 24. [Epub ahead of print] PubMed PMID: 26404738.
5: Plasencia-García BO, Romero-Guillena SL, Quirós-López A, Ruiz-Doblado S. Agomelatine and migraine management: a successfully treated case series. Ther Adv Psychopharmacol. 2015 Aug;5(4):243-5. doi: 10.1177/2045125315584869. PubMed PMID: 26301081; PubMed Central PMCID: PMC4535043.
6: Montejo AL, Deakin J, Gaillard R, Harmer C, Meyniel F, Jabourian A, Gabriel C, Gruget C, Klinge C, MacFayden C, Milligan H, Mullings E, Goodwin G. Better sexual acceptability of agomelatine (25 and 50 mg) compared to escitalopram (20 mg) in healthy volunteers. A 9-week, placebo-controlled study using the PRSexDQ scale. J Psychopharmacol. 2015 Oct;29(10):1119-28. doi: 10.1177/0269881115599385. Epub 2015 Aug 12. PubMed PMID: 26268533.
7: Komaram RB, Nukala S, Palla J, Nambaru LR, Kasturi SM. A Comparative Study of Efficacy and Safety of Agomelatine and Escitalopram in Major Depressive Disorder. J Clin Diagn Res. 2015 Jun;9(6):VC05-VC08. doi: 10.7860/JCDR/2015/12371.6092. Epub 2015 Jun 1. PubMed PMID: 26266196; PubMed Central PMCID: PMC4525586.
8: Yeh TC, Kao LC, Tzeng NS, Kuo TB, Huang SY, Chang CC, Chang HA. Heart rate variability in major depressive disorder and after antidepressant treatment with agomelatine and paroxetine: Findings from the Taiwan Study of Depression and Anxiety (TAISDA). Prog Neuropsychopharmacol Biol Psychiatry. 2016 Jan 4;64:60-7. doi: 10.1016/j.pnpbp.2015.07.007. Epub 2015 Jul 26. PubMed PMID: 26216863.
9: Domotor E, Hermanne EF. [The temporal accuracy of agomelatine administration and comparison of antidepressant effect of agomelatine and escitalopram in major depression, a retrospective investigation at a psychiatric outpatient clinic]. Neuropsychopharmacol Hung. 2015 Jun;17(2):59-67. Hungarian. PubMed PMID: 26192899.
10: Pringle A, Bogdanovskaya M, Waskett P, Zacharia S, Cowen PJ, Harmer CJ. Does melatonin treatment change emotional processing? Implications for understanding the antidepressant mechanism of agomelatine. J Psychopharmacol. 2015 Oct;29(10):1129-32. doi: 10.1177/0269881115592341. Epub 2015 Jul 14. PubMed PMID: 26174133.

Explore Compound Types